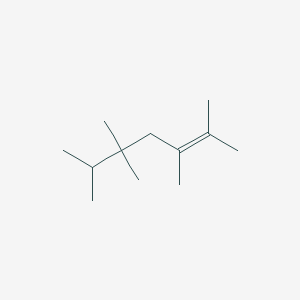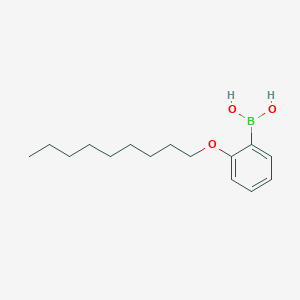
(2-(Nonyloxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Nonyloxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Nonyloxy)phenyl)boronic acid typically involves the reaction of 2-bromoanisole with nonanol in the presence of a base to form the nonyloxy derivative. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Nonyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, etc.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Nonyloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (2-(Nonyloxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in sensing applications and as a biochemical tool. The boronic acid group acts as a Lewis acid, facilitating the formation of cyclic esters with diols, which can be reversed under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the nonyloxy group, making it less hydrophobic and less versatile in certain applications.
(2-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a nonyloxy group, leading to different reactivity and solubility properties.
Uniqueness: (2-(Nonyloxy)phenyl)boronic acid’s unique nonyloxy group imparts hydrophobic characteristics and enhances its interaction with hydrophobic substrates. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the development of certain sensors and materials .
Eigenschaften
CAS-Nummer |
1313761-42-0 |
|---|---|
Molekularformel |
C15H25BO3 |
Molekulargewicht |
264.17 g/mol |
IUPAC-Name |
(2-nonoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18/h8-9,11-12,17-18H,2-7,10,13H2,1H3 |
InChI-Schlüssel |
OUAXRRFCJSEHHP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1OCCCCCCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride](/img/structure/B14130280.png)


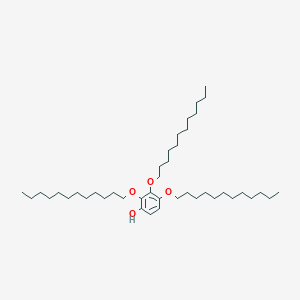
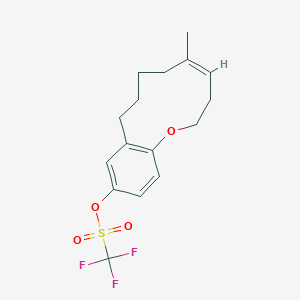

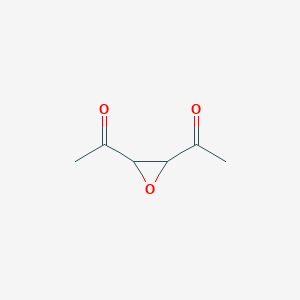
![2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile](/img/structure/B14130321.png)
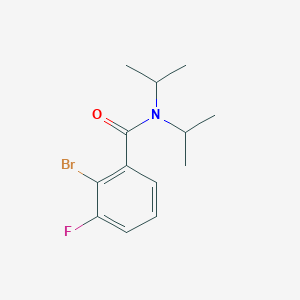

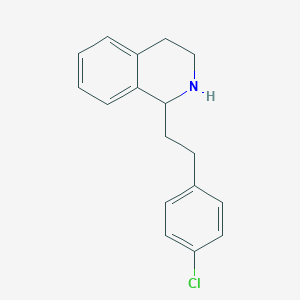
![N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide](/img/structure/B14130351.png)

